2-(4-ethylphenoxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide
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Overview
Description
2-(4-ethylphenoxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide is a complex organic compound with a unique structure that combines elements of phenoxy and chromenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the phenoxy and chromenyl groups, followed by their coupling to form the final product. Common reagents used in these reactions include ethylphenol, methoxyphenyl derivatives, and acetic anhydride. The reaction conditions often involve the use of catalysts and solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a simpler structure with fewer functional groups.
Scientific Research Applications
2-(4-ethylphenoxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: Preliminary studies suggest it could have therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(3-oxobutyl)phenyl acetate
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)-4H-chromen-4-one
Uniqueness
Compared to these similar compounds, 2-(4-ethylphenoxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide stands out due to its unique combination of phenoxy and chromenyl groups. This structure may confer unique properties, such as enhanced binding affinity to specific molecular targets or improved stability under various conditions.
Properties
Molecular Formula |
C26H23NO5 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[3-methoxy-4-(2-oxochromen-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C26H23NO5/c1-3-17-8-11-20(12-9-17)31-16-25(28)27-19-10-13-21(24(15-19)30-2)22-14-18-6-4-5-7-23(18)32-26(22)29/h4-15H,3,16H2,1-2H3,(H,27,28) |
InChI Key |
PYKKANJFGGQIGF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)C3=CC4=CC=CC=C4OC3=O)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)C3=CC4=CC=CC=C4OC3=O)OC |
Origin of Product |
United States |
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